(2S)-1-tritylaziridine-2-carbaldehyde
Description
Properties
IUPAC Name |
(2S)-1-tritylaziridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO/c24-17-21-16-23(21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,17,21H,16H2/t21-,23?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUUUDUJOWNVQD-BBQAJUCSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of Methyl (2S)-1-Tritylaziridine-2-Carboxylate
The most widely documented method involves the reduction of methyl (2S)-1-tritylaziridine-2-carboxylate, a precursor synthesized from serine derivatives.
Synthesis of Methyl (2S)-1-Tritylaziridine-2-Carboxylate
Procedure :
-
Starting Material : N-Trityl-ʟ-serine methyl ester is treated with methanesulfonyl chloride (MsCl) in the presence of triethylamine (TEA) to form the mesylate intermediate.
-
Cyclization : Intramolecular nucleophilic displacement under basic conditions (TEA or pyridine) yields the aziridine ring.
Reaction Conditions :
Diisobutylaluminum Hydride (DIBAL-H) Reduction
Procedure :
-
Reduction : Methyl ester is treated with DIBAL-H at low temperatures (−78°C to 0°C) to selectively reduce the ester to an aldehyde.
-
Workup : Quenching with aqueous acid (e.g., HCl) followed by extraction with dichloromethane or ethyl acetate.
Optimization :
-
Stoichiometry: 1.2–1.5 equivalents of DIBAL-H to avoid over-reduction to the alcohol.
-
Solvent: Tetrahydrofuran (THF) or toluene.
Mechanistic Insight :
DIBAL-H coordinates to the ester carbonyl, facilitating hydride transfer to form a tetrahedral intermediate. Controlled conditions prevent further reduction, ensuring aldehyde formation.
Oxidation of (2S)-1-Tritylaziridine-2-Methanol
An alternative route involves the oxidation of the corresponding primary alcohol.
Synthesis of (2S)-1-Tritylaziridine-2-Methanol
Procedure :
Oxidation to Aldehyde
Reagents :
-
Dess-Martin Periodinane (DMP) : Selective oxidation under mild conditions.
-
Pyridinium Chlorochromate (PCC) : Non-aqueous conditions to avoid over-oxidation.
Conditions : -
Solvent: Dichloromethane (DCM)
-
Temperature: 0°C to room temperature
Comparative Analysis of Methods
| Method | Starting Material | Key Reagent | Yield | Stereochemical Purity | Reference |
|---|---|---|---|---|---|
| DIBAL-H Reduction | Methyl ester | DIBAL-H | 70–80% | >98% ee | |
| Alcohol Oxidation | Aziridine methanol | DMP/PCC | 65–75% | >95% ee |
Advantages of DIBAL-H Route :
-
Fewer steps compared to alcohol oxidation.
-
Higher overall yield and scalability.
Challenges :
-
Strict temperature control required to prevent aldehyde over-reduction.
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DIBAL-H sensitivity to moisture necessitates anhydrous conditions.
Industrial-Scale Considerations
Continuous Flow Reactors
Green Chemistry Approaches
-
Catalyst Recycling : Reuse of DIBAL-H residues via filtration or distillation.
-
Waste Minimization : Solvent recovery systems reduce environmental impact.
Case Study: Gram-Scale Synthesis
Protocol :
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in (2S)-1-tritylaziridine-2-carbaldehyde can undergo oxidation to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The aziridine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted aziridines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Substituted aziridines with various functional groups.
Scientific Research Applications
Chemistry: (2S)-1-tritylaziridine-2-carbaldehyde is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used to study enzyme mechanisms and protein interactions due to its reactive functional groups.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-1-tritylaziridine-2-carbaldehyde involves its reactive functional groups. The aziridine ring can undergo ring-opening reactions, which are useful in various synthetic applications. The aldehyde group can form Schiff bases with amines, facilitating the study of enzyme mechanisms and protein interactions.
Comparison with Similar Compounds
Table 1: Key Properties of Aziridine Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polar Solvents) | Key Reactivity |
|---|---|---|---|---|---|
| This compound | C26H23NO | 365.47 | 98–102 | Low (e.g., DCM, THF) | Nucleophilic addition at aldehyde; ring-opening via acids |
| 1-Tritylaziridine | C21H19N | 285.39 | 75–78 | Moderate (THF, toluene) | Base-catalyzed alkylation; inert to aldehydes |
| (2R)-1-Boc-aziridine-2-carbaldehyde | C8H13NO3 | 171.20 | 45–48 | High (MeOH, EtOAc) | Acid-labile Boc group; rapid aldehyde oxidation |
| 1-Methylaziridine-2-carboxamide | C4H8N2O | 100.12 | 120–123 | High (H2O, DMF) | Amide-directed cycloadditions; thermal instability |
Reactivity and Stability
- Trityl vs. Boc Protection : The trityl group in this compound provides superior steric shielding compared to the tert-butoxycarbonyl (Boc) group in 1-Boc-aziridine-2-carbaldehyde. This results in slower hydrolysis rates (t1/2 > 24 hours in aqueous THF vs. t1/2 < 1 hour for Boc derivatives) .
- Aldehyde Reactivity : The aldehyde in the target compound exhibits moderate electrophilicity, enabling selective nucleophilic additions (e.g., Grignard reactions) without ring-opening, unlike 1-methylaziridine-2-carboxamide, where the amide group directs reactivity toward cycloadditions .
Q & A
Q. How should researchers interpret conflicting spectroscopic data (e.g., NMR splitting patterns) for derivatives of this compound?
- Methodological Answer : Re-examine sample preparation (e.g., deuteration efficiency, aggregation effects). Use 2D NMR (COSY, NOESY) to resolve overlapping signals. Cross-validate with alternative techniques like X-ray crystallography or IR spectroscopy. Contradictions may arise from dynamic processes (e.g., rotamers), which can be studied via variable-temperature NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
